3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEIRWVVXZZIRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(chloromethyl)benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and primary amines for amine substitution. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the oxadiazole ring.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, amines, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
Antimicrobial Activity
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole and its derivatives have demonstrated significant antimicrobial properties against a range of pathogens. Studies indicate that oxadiazole derivatives exhibit:
- Bactericidal Effects : Compounds with oxadiazole rings have shown effective inhibition against Gram-negative and Gram-positive bacteria. For instance, derivatives were tested against Escherichia coli and Staphylococcus aureus, yielding minimum inhibitory concentration (MIC) values comparable to standard antibiotics like streptomycin .
- Antifungal Activity : The compound has also been evaluated for antifungal properties against strains such as Candida albicans and Aspergillus niger. Some derivatives exhibited MIC values lower than those of established antifungal agents like fluconazole .
Anti-inflammatory Properties
Oxadiazole derivatives have been recognized for their anti-inflammatory potential. Research has shown that certain compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response:
- Selective COX-2 Inhibition : Some synthesized derivatives demonstrated potent COX-2 inhibition with IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs). This selectivity reduces the risk of gastrointestinal side effects commonly associated with NSAIDs .
Anticancer Applications
The anticancer potential of this compound is particularly noteworthy:
- Cytotoxicity Against Cancer Cell Lines : Various studies have reported that oxadiazole derivatives exhibit cytotoxic effects on multiple cancer cell lines, including breast (MCF-7), colon (HCT-116), and glioblastoma cells. The cytotoxicity was assessed using assays such as MTT and colony formation assays .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells through DNA damage and inhibition of cell proliferation pathways .
Neuroprotective Effects
Recent research has highlighted the neuroprotective properties of certain oxadiazole derivatives:
- Alzheimer's Disease Models : Compounds derived from oxadiazoles have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression. Some derivatives improved cognitive function in animal models by enhancing cholinergic transmission .
Diabetes Management
Some studies suggest that oxadiazole derivatives may have potential applications in diabetes management:
- Anti-diabetic Activity : In vivo studies using models such as Drosophila melanogaster indicated that certain compounds could significantly lower glucose levels, suggesting their utility in managing hyperglycemia .
Summary Table of Biological Activities
| Activity Type | Specific Findings |
|---|---|
| Antimicrobial | Effective against E. coli, S. aureus, C. albicans with low MIC values |
| Anti-inflammatory | Selective COX-2 inhibitors with low IC50 values |
| Anticancer | Cytotoxic effects on MCF-7, HCT-116; induces apoptosis |
| Neuroprotective | AChE inhibition; improves cognitive function in models |
| Anti-diabetic | Lowers glucose levels in Drosophila melanogaster |
Mechanism of Action
The mechanism of action of 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Key Observations :
Antimicrobial Activity
- 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole: Demonstrates moderate activity against Gram-positive bacteria (e.g., S.
- 5-(5-Nitro-2-furyl)-3-[4-(pyrrolidin-3-yloxy)phenyl]-1,2,4-oxadiazole (2e) : Exhibits potent activity against M. tuberculosis and Gram-positive ESKAPE pathogens, outperforming simpler chloromethyl derivatives .
- 3-Azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) : Inhibits S. aureus at lower concentrations than commercial comparators .
Anticancer Activity
Insecticidal Activity
- Anthranilic diamide analogs with 1,2,4-oxadiazole rings : Compound 3IIl shows an LC50 of 0.20 mg L<sup>−1</sup> against Plutella xylostella, attributed to the oxadiazole ring acting as a bioisostere for amide bonds .
Physicochemical Properties
| Compound Name | Molecular Weight (g/mol) | logP<sup>*</sup> | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 194.62 | 2.5 | <1 (DMSO) |
| 5-(Chloromethyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole | 269.62 | 3.8 | <1 (DMSO) |
| 5-(Chloromethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole | 269.62 | 3.7 | <1 (DMSO) |
<sup>*</sup>Calculated using fragment-based methods.
Key Observations :
- Trifluoromethyl groups increase lipophilicity (higher logP), enhancing membrane permeability but reducing aqueous solubility .
- Chloromethyl derivatives exhibit moderate reactivity, enabling conjugation with amines or thiols for prodrug development .
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Trifluoromethyl or nitro substituents enhance metabolic stability and target binding in antimicrobial and anticancer agents .
- Chloromethyl Reactivity : Facilitates covalent interactions with biological nucleophiles (e.g., cysteine residues), contributing to irreversible enzyme inhibition .
- Heterocyclic Hybrids : Fusion with triazoles or pyridines (e.g., compound 4l ) broadens activity spectra by modulating steric and electronic interactions .
Biological Activity
The compound 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The structure of this compound features a five-membered ring containing two nitrogen atoms and a chloromethyl substituent on a phenyl ring. This configuration allows for various interactions with biological macromolecules, enhancing its pharmacological profile.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various substituted oxadiazoles against bacterial strains, This compound was tested for its efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 12.5 mg/mL against S. aureus, indicating strong antibacterial activity .
Anti-inflammatory and Analgesic Effects
Oxadiazoles have been associated with anti-inflammatory and analgesic properties. A series of derivatives were synthesized and tested for their anti-inflammatory activity. Compounds similar to This compound showed anti-inflammatory activity comparable to indomethacin (64.3% at 20 mg/kg), with some derivatives achieving up to 70.6% analgesic activity .
| Compound | Anti-inflammatory Activity (%) | Analgesic Activity (%) |
|---|---|---|
| Indomethacin | 64.3 | 63.2 |
| 4c (similar derivative) | 59.5 | 66.2 |
| 4i (similar derivative) | 61.9 | 70.6 |
Antiparasitic Potential
The oxadiazole framework has also been explored for antiparasitic applications. A review highlighted the potential of oxadiazoles in developing drugs for parasitic infections such as malaria and leishmaniasis . The structural characteristics of This compound suggest it may serve as a scaffold for further optimization in this area.
The biological activity of oxadiazoles is often attributed to their ability to interact with various biomolecules through non-covalent interactions such as hydrogen bonding and π-π stacking. For instance, docking studies have shown that derivatives can bind effectively to target proteins involved in inflammation and infection pathways .
Case Studies
Several studies have documented the synthesis and evaluation of oxadiazole derivatives:
- Dhumal et al. (2020) synthesized a series of oxadiazoles aimed at inhibiting Mycobacterium tuberculosis enoyl reductase (InhA). Their findings revealed that certain derivatives exhibited promising binding affinities through π-π stacking interactions with key amino acids .
- Husain et al. (2009) reported on the synthesis of novel oxadiazole derivatives showcasing significant anti-inflammatory effects in animal models, suggesting their potential as therapeutic agents .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole with high purity?
- Methodological Answer : Optimize reaction conditions by using absolute ethanol and glacial acetic acid as catalysts under reflux (4–6 hours), followed by solvent evaporation under reduced pressure. Purification via recrystallization or column chromatography is critical to remove byproducts like unreacted benzaldehyde derivatives. Monitor reaction progress using TLC or HPLC .
Q. Which spectroscopic techniques are most effective for structural confirmation of 1,2,4-oxadiazole derivatives?
- Methodological Answer : Combine H and C NMR for functional group identification, high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray diffraction for crystallographic confirmation. For chloromethyl-substituted derivatives, IR spectroscopy can detect C-Cl stretching vibrations (~600–800 cm) .
Q. How can solvent polarity influence the stability of 1,2,4-oxadiazole derivatives during storage?
- Methodological Answer : Use non-polar solvents (e.g., hexane) for long-term storage to minimize hydrolysis of the oxadiazole ring. Polar aprotic solvents like DMSO may accelerate degradation via nucleophilic attack on the chloromethyl group. Conduct accelerated stability studies under varying pH and temperature conditions .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data for this compound across different cancer cell lines?
- Methodological Answer : Perform mechanism-of-action studies (e.g., flow cytometry for cell cycle arrest, caspase-3/7 assays for apoptosis) to identify cell-line-specific responses. Compare expression levels of molecular targets like TIP47 (IGF II receptor binding protein) using Western blotting or siRNA knockdown .
Q. What computational strategies enhance the design of 1,2,4-oxadiazole derivatives with improved insecticidal activity?
- Methodological Answer : Employ Comparative Molecular Field Analysis (CoMFA) to establish 3D-QSAR models using bioassay data. Focus on substituent electronegativity and steric bulk at the 5-position of the oxadiazole ring. Validate predictions via molecular docking with insecticidal targets like ryanodine receptors .
Q. How do solvent effects impact the UV-Vis and IR spectra of 1,2,4-oxadiazole derivatives, and how can this inform drug design?
- Methodological Answer : Solvent polarity alters transitions in UV-Vis spectra, affecting absorption maxima. Use time-dependent DFT calculations to correlate solvent-induced spectral shifts with solvatochromic parameters (e.g., Kamlet-Taft). This aids in predicting drug solubility and membrane permeability .
Q. What synthetic routes enable enantioselective modification of 1,2,4-oxadiazole derivatives for pharmacological applications?
- Methodological Answer : Utilize iridium-catalyzed asymmetric amination to introduce chiral centers. For example, react crotyl acetate with piperidine-substituted oxadiazoles in DME at 50°C, followed by chiral HPLC or enzymatic resolution to isolate enantiomers .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported anticancer activities of structurally similar 1,2,4-oxadiazoles?
- Methodological Answer : Conduct meta-analysis of published IC values, controlling for assay variables (e.g., cell line origin, serum concentration). Use multivariate regression to identify substituent-specific trends (e.g., trifluoromethyl vs. chloromethyl groups). Validate findings via orthogonal assays (e.g., mitochondrial membrane potential vs. ATP depletion) .
Q. Why do some 1,2,4-oxadiazoles exhibit potent antifungal activity while others are inactive, despite similar structures?
- Methodological Answer : Perform logP calculations and molecular dynamics simulations to assess membrane penetration. Test derivatives against fungal efflux pump knockout strains to determine resistance mechanisms. Correlate thione vs. oxadiazole ring modifications with target binding (e.g., CYP51 inhibition) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
